molecular formula C14H16N2O3S2 B6496729 2-(2-methoxyphenoxy)-N-{4-[(methylsulfanyl)methyl]-1,3-thiazol-2-yl}acetamide CAS No. 941915-79-3

2-(2-methoxyphenoxy)-N-{4-[(methylsulfanyl)methyl]-1,3-thiazol-2-yl}acetamide

Cat. No.: B6496729
CAS No.: 941915-79-3
M. Wt: 324.4 g/mol
InChI Key: FGJCYRGDIYOUQC-UHFFFAOYSA-N
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Description

The compound 2-(2-methoxyphenoxy)-N-{4-[(methylsulfanyl)methyl]-1,3-thiazol-2-yl}acetamide features a 1,3-thiazole core substituted at position 4 with a methylsulfanylmethyl (-SCH2CH3) group and at position 2 with an acetamide moiety bearing a 2-methoxyphenoxy side chain. Thiazole derivatives are well-documented in medicinal chemistry for antimicrobial, anti-inflammatory, and kinase-modulating activities . The methylsulfanylmethyl group may enhance metabolic stability, while the methoxyphenoxy moiety could influence target binding through hydrogen bonding or π-π interactions.

Properties

IUPAC Name

2-(2-methoxyphenoxy)-N-[4-(methylsulfanylmethyl)-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3S2/c1-18-11-5-3-4-6-12(11)19-7-13(17)16-14-15-10(8-20-2)9-21-14/h3-6,9H,7-8H2,1-2H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGJCYRGDIYOUQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC(=O)NC2=NC(=CS2)CSC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Thiazole-Acetamide Scaffolds

N-[4-(3-Chloro-4-fluorophenyl)-1,3-thiazol-2-yl]acetamide (Compound 14)
  • Structure : Thiazole ring substituted at position 4 with a 3-chloro-4-fluorophenyl group and at position 2 with an acetamide.
  • Key Differences: Lacks the methylsulfanylmethyl and 2-methoxyphenoxy groups.
  • Activity : Reported as a c-Abl kinase activator . The electron-withdrawing chloro and fluoro substituents likely enhance kinase binding compared to the target compound’s methoxy group.
N-[4-(4-Hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide (Compound 6a)
  • Structure : Thiazole substituted with a 4-hydroxy-3-methoxyphenyl group.
  • Activity : Exhibits dual cyclooxygenase/lipoxygenase (COX/LOX) inhibition, highlighting the role of methoxy and hydroxyl groups in modulating anti-inflammatory activity .
N-[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide
  • Structure: Thiazole substituted with a 2-chlorophenyl group and a morpholinoacetamide side chain.
  • Key Differences: The morpholine ring introduces basicity and hydrogen-bonding capacity, contrasting with the target’s neutral methoxyphenoxy group.
  • Activity : Likely targets kinases or GPCRs due to the morpholine moiety’s interaction with ATP-binding pockets .
Methylsulfanylmethyl vs. Aryl Substituents
  • The methylsulfanylmethyl group in the target compound may confer metabolic stability via sulfur’s resistance to oxidative degradation, whereas aryl substituents (e.g., 3-chloro-4-fluorophenyl in Compound 14) enhance steric bulk and electronic effects for kinase binding .
  • Example : In antimicrobial studies, methylsulfanylmethyl-containing derivatives showed broader activity against fungal strains compared to purely aryl-substituted analogs .
Methoxyphenoxy vs. Hydroxyphenoxy or Halogenated Chains
  • The 2-methoxyphenoxy group balances lipophilicity and moderate polarity, favoring blood-brain barrier penetration. In contrast, hydroxylated analogs (e.g., Compound 6a) exhibit higher aqueous solubility but reduced CNS bioavailability .
  • Halogenated variants (e.g., Compound 14) prioritize target affinity over pharmacokinetic properties .

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